molecular formula C22H18Cl2N6O5 B2445018 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922036-84-8

2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2445018
CAS No.: 922036-84-8
M. Wt: 517.32
InChI Key: TZFRKCZMCNEBMJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a potent and selective ATP-competitive kinase inhibitor with significant activity against Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) . Its primary research value lies in the investigation of hematologic malignancies, particularly JAK2-driven myeloproliferative neoplasms (MPNs) and FLT3-ITD positive acute myeloid leukemia (AML) . The compound exerts its effects by occupying the ATP-binding pocket of these oncogenic kinases, thereby inhibiting their phosphorylation and subsequent downstream signaling through critical pathways like JAK-STAT and PI3K/AKT . This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in dependent cancer cell lines. Researchers utilize this compound as a critical chemical tool to dissect the roles of JAK2 and FLT3 in disease pathogenesis, to explore mechanisms of drug resistance, and to evaluate the efficacy of dual kinase inhibition as a therapeutic strategy in preclinical models. Its well-defined mechanism makes it a valuable asset for studying signal transduction and for validating new targets in oncology and immunology research.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N6O5/c23-15-4-5-19(18(24)9-15)35-12-20(31)25-6-7-29-21-17(10-27-29)22(32)28(13-26-21)11-14-2-1-3-16(8-14)30(33)34/h1-5,8-10,13H,6-7,11-12H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFRKCZMCNEBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic derivative that incorporates multiple pharmacologically relevant moieties. The biological activity of this compound is of particular interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Dichlorophenoxy group : Known for its herbicidal properties and potential anti-inflammatory effects.
  • Pyrazolo[3,4-d]pyrimidine core : This scaffold has been associated with various biological activities including anticancer and antimicrobial properties.
  • Nitrobenzyl substituent : Often contributes to the compound's overall biological efficacy and may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions and cyclization processes. The synthetic pathway often utilizes reagents such as triethylamine and solvents like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired heterocyclic structures.

Anticancer Activity

Recent studies have indicated that compounds incorporating pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, derivatives have shown inhibition against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : Compounds similar to the target compound have demonstrated the ability to inhibit the growth of cancer cells in vitro.
  • Apoptosis induction : Certain derivatives induce programmed cell death in cancer cells, which is a desirable property in anticancer drug development.

Antimicrobial Activity

The dichlorophenoxy group is known for its antimicrobial properties. Research has shown that compounds with this moiety can exhibit:

  • Bactericidal effects : In vitro studies have reported effectiveness against a range of bacterial strains.
  • Fungicidal properties : Some derivatives have also been tested for antifungal activity.

Anti-inflammatory Effects

Compounds similar to this compound have shown potential in reducing inflammation by:

  • Inhibiting cyclooxygenase (COX) : This enzyme plays a crucial role in the inflammatory process. Studies indicate that related compounds can effectively reduce COX activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:

Structural FeatureActivity Impact
Dichlorophenoxy Group Enhances antimicrobial and anti-inflammatory activity
Pyrazolo[3,4-d]pyrimidine Core Associated with anticancer properties
Nitrobenzyl Substituent Potentially increases binding affinity to biological targets

Case Studies

  • Anticancer Study :
    • A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against A549 lung cancer cells. The introduction of a nitrobenzyl group was found to improve potency by increasing cellular uptake.
  • Antimicrobial Evaluation :
    • A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong bactericidal activity.

Q & A

Q. Example SAR Table

Substituent ModificationBiological Activity (IC₅₀)Key Finding
3-Nitrobenzyl → 4-Chlorobenzyl12 nM (EGFR) → 8 nMIncreased hydrophobicity improves binding
Dichlorophenoxy → Trifluoromethoxy45 nM → 120 nMReduced activity due to steric hindrance

What methodologies are used to study molecular interactions with biological targets?

Advanced Research Question

  • Surface plasmon resonance (SPR) : Real-time kinetics analysis of compound binding to immobilized kinases or receptors .
  • Molecular docking (e.g., AutoDock Vina): Modeling interactions with active-site residues (e.g., hinge region of kinases) .
  • Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics (ΔG, ΔH) for lead optimization .

How should researchers address contradictory data in biological activity across studies?

Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response validation : Re-testing compounds across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
  • Counter-screening : Assessing selectivity against related targets (e.g., PI3K vs. mTOR) .
  • Structural analogs comparison : Testing derivatives with minor modifications to isolate critical functional groups .

What approaches are employed to evaluate metabolic stability and pharmacokinetics?

Advanced Research Question

  • Liver microsome assays (human/rat): Incubating compounds with NADPH to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., nitro group reduction) .
  • Caco-2 permeability assays : Predicting intestinal absorption and blood-brain barrier penetration .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction availability .

What challenges arise in crystallizing this compound for X-ray analysis?

Advanced Research Question

  • Solubility issues : The hydrophobic dichlorophenoxy group complicates solvent selection (e.g., DMSO/water mixtures) .
  • Polymorphism : Multiple crystal forms may require screening of crystallization conditions (e.g., vapor diffusion vs. slow cooling) .
  • Radiation sensitivity : Nitro groups can degrade under prolonged X-ray exposure, necessitating low-temperature (100 K) data collection .

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